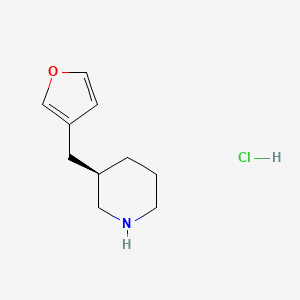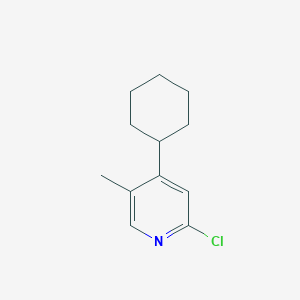
2-Chloro-4-cyclohexyl-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyclohexyl-5-methylpyridine is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 5-position . It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclohexyl-5-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-cyclohexyl-5-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques . The choice of chlorinating agent and reaction conditions is critical to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-cyclohexyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Aplicaciones Científicas De Investigación
2-Chloro-4-cyclohexyl-5-methylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-cyclohexyl-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atom at the 2-position and the cyclohexyl group at the 4-position contribute to its binding affinity and selectivity towards certain enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain applications.
2-Chloro-4-methylpyridine: Lacks both the cyclohexyl and methyl groups, resulting in different chemical and biological properties.
2-Chloro-4-cyclohexylpyridine: Lacks the methyl group, which may affect its reactivity and binding affinity.
Uniqueness
2-Chloro-4-cyclohexyl-5-methylpyridine is unique due to the presence of both the cyclohexyl and methyl groups, which enhance its hydrophobicity and potentially its biological activity . This combination of substituents makes it a valuable compound for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
2-chloro-4-cyclohexyl-5-methylpyridine |
InChI |
InChI=1S/C12H16ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
SJOGRPPUDOYZFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1C2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


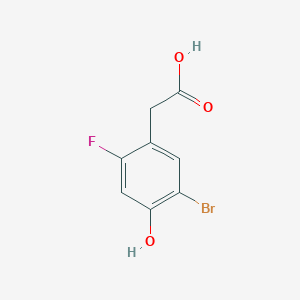
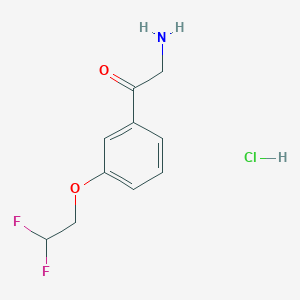
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
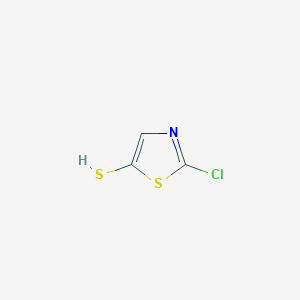
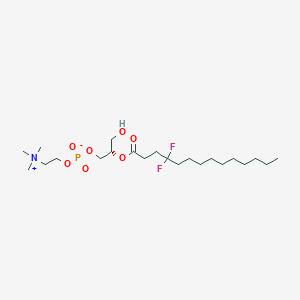
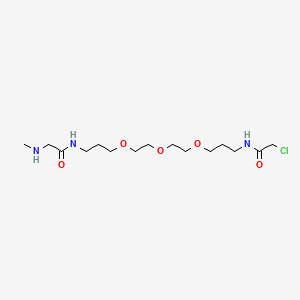
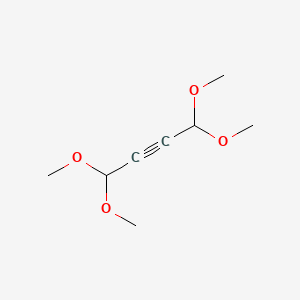


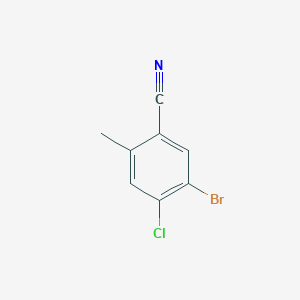
![Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)
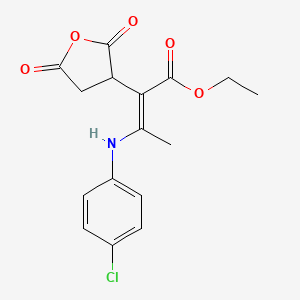
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)
